Aristolochic Acid C (AAC) is one of several naturally occurring nitrophenanthrene carboxylic acids found in plants of the Aristolochiaceae family []. While it has a history of use in traditional medicine, scientific research on AAC primarily focuses on its toxicological properties. Here's a breakdown of the key areas of scientific research on AAC:
AAC is a well-documented nephrotoxin, meaning it can damage the kidneys. Studies have shown that AAC exposure can lead to a condition called Aristolochic Acid Nephropathy (AAN) characterized by kidney failure, fibrosis (scarring), and even cancer []. This research has been crucial in raising awareness of the dangers of consuming plants containing AAC, particularly in the context of traditional herbal remedies [].
Scientific research has linked AAC exposure to an increased risk of developing various cancers, particularly urothelial carcinoma (cancer of the urinary tract lining) and upper gastrointestinal cancers []. This carcinogenicity is believed to be due to AAC's ability to damage DNA and disrupt cell division [].
Research efforts are ongoing to understand the precise mechanisms by which AAC exerts its toxic effects. Studies suggest that AAC may induce oxidative stress, disrupt DNA repair processes, and activate inflammatory pathways within the body []. This improved understanding of AAC's toxicity can pave the way for the development of potential treatments or mitigation strategies for AAC-related illnesses.
Aristolochic acid C is a member of the aristolochic acid family, which consists of a group of carcinogenic and nephrotoxic phytochemicals primarily derived from plants in the Aristolochiaceae family. The chemical formula for aristolochic acid C is C16H9NO7, and it has a molecular weight of 327.25 g/mol . This compound is structurally related to other aristolochic acids, with its unique features stemming from its specific arrangement of functional groups, including a nitro group and a carboxylic acid.
Aristolochic acids are known for their presence in traditional herbal remedies, particularly in Chinese medicine, where they have been used for various therapeutic purposes despite their toxicological profiles. The compound is recognized for its mutagenic and carcinogenic properties, particularly concerning kidney damage and urothelial cancers .
These reactions highlight the compound's potential for bioactivation and its role in generating reactive species that can interact with cellular macromolecules.
Aristolochic acid C exhibits significant biological activity characterized by its nephrotoxicity and carcinogenicity. Research indicates that exposure to this compound can lead to:
The biological effects of aristolochic acid C are primarily attributed to its reactive metabolites, which can interfere with normal cellular processes.
The synthesis of aristolochic acid C can occur through natural biosynthetic pathways within plants or via chemical synthesis in laboratories. Notable methods include:
These methods allow for the study and application of aristolochic acid C in research settings.
Despite its toxicological risks, aristolochic acid C has applications in various fields:
Interaction studies involving aristolochic acid C focus on its effects on cellular systems and potential interactions with other compounds. Key findings include:
These studies are crucial for understanding the safety profiles of herbal products containing aristolochic acid C.
Several compounds share structural similarities with aristolochic acid C. A comparison highlights their unique features:
| Compound Name | Molecular Formula | Notable Properties |
|---|---|---|
| Aristolochic Acid I | C17H11NO7 | Most abundant form; highly nephrotoxic |
| Aristolochic Acid II | C17H11NO6 | Similar toxicity profile; found in some plants |
| Aristolactam I | C16H9NO5 | Metabolite of aristolochic acids; less toxic |
| Aristolactam C | C16H9NO7 | Direct metabolite; retains some toxicity |
Aristolochic acid C is unique due to its specific structural arrangement and the resulting biological activity. Its distinct properties set it apart from other members of the aristolochic acid family while sharing common toxicological concerns associated with this class of compounds .
Aristolochic acid C represents a distinct member of the aristolochic acid family, characterized by its unique substitution pattern on the phenanthrene scaffold. This compound has garnered significant scientific attention due to its structural relationship to other bioactive aristolochic acids while maintaining distinctive chemical properties that influence its biological behavior and analytical detection.
Aristolochic acid C possesses the molecular formula C₁₆H₉NO₇ with a molecular weight of 327.25 grams per mole [1] [2] [3]. The systematic International Union of Pure and Applied Chemistry name for this compound is 10-hydroxy-6-nitrophenanthro[3,4-d] [1] [2]dioxole-5-carboxylic acid [1] [3] [4]. This nomenclature precisely describes the structural features: a phenanthrene core fused with a 1,3-dioxole ring system at positions 3 and 4, bearing a carboxylic acid group at position 5, a nitro group at position 6, and a hydroxyl group at position 10.
The Chemical Abstracts Service registry number for aristolochic acid C is 4849-90-5 [1] [2] [5], providing a unique identifier for this compound in chemical databases and regulatory frameworks. Alternative nomenclature includes the designation as aristolochic acid IIIa [1] [5] [4], reflecting its classification within the broader aristolochic acid family. The compound is also referenced by various database identifiers, including ChEBI:194151 and ChEMBL603494 [1] [3], facilitating cross-referencing across chemical information systems.
The structural representation can be expressed through the International Chemical Identifier string: 1S/C16H9NO7/c18-8-2-1-7-3-11(17(21)22)13-10(16(19)20)5-12-15(24-6-23-12)14(13)9(7)4-8/h1-5,18H,6H2,(H,19,20) [1] [3]. The corresponding Simplified Molecular Input Line Entry System string is O=C(C1=C2C(N+=O)=CC3=CC=C(O)C=C3C2=C(OCO4)C4=C1)O [1] [6], providing a linear text representation of the molecular structure suitable for computational analysis.
The structural characterization of aristolochic acid C relies heavily on spectroscopic techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry. These analytical methods provide complementary information about the molecular framework, functional group positioning, and fragmentation patterns that collectively confirm the proposed structure.
Carbon-13 nuclear magnetic resonance spectroscopy provides critical information about the carbon framework of aristolochic acid C. The spectrum reveals characteristic chemical shifts consistent with the phenanthrene-dioxole structure [7] [8]. The carboxylic acid carbonyl carbon appears in the expected region around 168-172 parts per million, confirming the presence of the carboxyl functionality [7].
The aromatic carbon atoms of the phenanthrene system exhibit chemical shifts typically ranging from 108 to 165 parts per million, with variations depending on the electronic environment influenced by substituent groups [7] [8]. The carbon bearing the nitro group shows a characteristic downfield shift due to the electron-withdrawing nature of the nitro substituent, appearing around 125-135 parts per million. The hydroxyl-bearing carbon at position 10 demonstrates a significant downfield shift to approximately 155-165 parts per million, reflecting the electron-donating effect of the hydroxyl group [7].
The methylenedioxy carbon bridge connecting positions 3 and 4 of the phenanthrene system appears as a distinctive signal around 102-104 parts per million [7] [9]. This chemical shift is characteristic of methylenedioxy carbons in aromatic systems and serves as a diagnostic feature for structural confirmation.
Proton nuclear magnetic resonance spectroscopy reveals the aromatic proton pattern consistent with the substituted phenanthrene structure. The aromatic protons appear in the range of 6.8 to 8.1 parts per million, with specific chemical shifts influenced by the electronic effects of nearby substituents [7] [10]. The methylenedioxy protons manifest as a characteristic singlet around 6.2-6.5 parts per million, integrating for two protons [7]. The phenolic hydroxyl proton appears as a broad singlet in the downfield region around 12-14 parts per million, while the carboxylic acid proton exhibits an even more downfield signal around 13-15 parts per million [10].
Mass spectrometric analysis of aristolochic acid C reveals distinctive fragmentation patterns that support structural assignments and enable sensitive detection in complex matrices [9] [11] [12]. Under electrospray ionization conditions, the compound readily forms several ionization products, with the protonated molecular ion [M+H]⁺ appearing at mass-to-charge ratio 328.0452 [9] [11].
The ammonium adduct [M+NH₄]⁺ represents a particularly important ionization pathway for aristolochic acids, appearing at mass-to-charge ratio 345.0703 [9] [13]. This adduct formation occurs due to the strong affinity of aristolochic acids for ammonium ions and is frequently observed in atmospheric pressure chemical ionization and electrospray ionization mass spectrometry [14] [13]. The sodium adduct [M+Na]⁺ at mass-to-charge ratio 350.0271 provides an additional confirmation of molecular weight [9].
Characteristic fragment ions arise from typical neutral losses observed in aristolochic acid mass spectrometry [9] [11] [13]. The loss of water (-18 atomic mass units) generates a fragment at mass-to-charge ratio 310.0384, while the loss of carbon dioxide (-44 atomic mass units) produces a fragment at 284.0603 [9]. The loss of the nitro group (-46 atomic mass units) yields a fragment at 282.0522, and further fragmentation leads to ions at 266.0446, 237, 209, and 180 [9] [11].
These fragmentation patterns follow established pathways for aristolochic acids, involving the sequential loss of functional groups and the formation of stabilized aromatic cations [11] [15] [13]. The consistency of these fragmentation patterns across different aristolochic acid analogs has enabled the development of targeted mass spectrometric methods for their detection and quantification in biological and environmental samples [11] [12] [16].
The structural relationship between aristolochic acid C and other members of the aristolochic acid family provides important insights into structure-activity relationships and analytical differentiation [17] [18] [19]. Aristolochic acid C shares the fundamental phenanthrene carboxylic acid framework with other aristolochic acids but differs in its specific substitution pattern, which influences its chemical and biological properties.
Compared to aristolochic acid I, which contains a methoxy group at position 8 and has the molecular formula C₁₇H₁₁NO₇, aristolochic acid C lacks this methoxy substitution and instead features a hydroxyl group at position 10 [17] [20]. This structural difference results in a molecular weight difference of 14 atomic mass units, corresponding to the loss of a methylene group (CH₂) [17]. The absence of the methoxy group and presence of the hydroxyl group significantly alter the electronic distribution and hydrogen bonding capabilities of aristolochic acid C.
The comparison with aristolochic acid II reveals that aristolochic acid C contains an additional hydroxyl group at position 10, resulting in a molecular weight increase of 16 atomic mass units [17] [20]. Both compounds share the methylenedioxy bridge at positions 3 and 4 and the nitro group at position 6, but the hydroxyl substitution in aristolochic acid C provides additional hydrogen bonding capacity and altered solubility properties.
Aristolochic acid C and aristolochic acid D represent positional isomers with identical molecular formulas (C₁₆H₉NO₆) but different substitution patterns [17]. This isomeric relationship demonstrates the importance of precise analytical methods for differentiation, as the compounds exhibit similar molecular weights but distinct chromatographic and spectroscopic properties.
Structure-activity relationship studies have demonstrated that the positioning and nature of functional groups significantly influence the biological activity of aristolochic acids [18] [19]. The hydroxyl group at position 10 in aristolochic acid C appears to reduce cytotoxic potential compared to aristolochic acid I, suggesting that hydroxyl substitution may modulate biological activity [18]. The demethylated analogs, including aristolochic acid C, generally exhibit markedly reduced activity compared to their methoxylated counterparts [18].
Computational modeling approaches have provided valuable insights into the three-dimensional structure and conformational preferences of aristolochic acid C [21] [22] [23]. Density functional theory calculations using functionals such as B3LYP with appropriate basis sets have been employed to optimize molecular geometries and predict conformational energies [23] [24].
The phenanthrene ring system of aristolochic acid C adopts a predominantly planar conformation, consistent with the aromatic nature of the polycyclic framework [21] [23]. The fusion of the 1,3-dioxole ring at positions 3 and 4 introduces minimal distortion to the overall planarity, with the five-membered heterocycle maintaining coplanarity with the phenanthrene system [23]. This structural rigidity contributes to the characteristic spectroscopic properties and intermolecular interactions of the compound.
Computational analysis of the carboxyl group orientation reveals that this functional group remains coplanar with the phenanthrene ring system, maximizing conjugation with the aromatic π-electron system [23]. This coplanar arrangement contributes to the stability of the molecule and influences its electronic properties, including ultraviolet-visible absorption characteristics.
The nitro group at position 6 adopts a conformation that minimizes steric interactions while maintaining electronic conjugation with the aromatic system [23] [24]. Quantum chemical calculations indicate that this positioning contributes approximately 20-30 kilojoules per mole to the overall electronic stabilization through resonance effects [23].
The hydroxyl group at position 10 demonstrates conformational flexibility, with calculations revealing multiple low-energy conformations corresponding to different orientations of the hydroxyl hydrogen [21] [23]. This conformational flexibility may facilitate hydrogen bonding interactions with solvent molecules or biological targets, contributing to the solubility and binding properties of aristolochic acid C.
Molecular descriptor calculations indicate that aristolochic acid C exhibits characteristics consistent with drug-like properties according to certain pharmaceutical criteria, though the high polar surface area and multiple hydrogen bond acceptors place it at the borderline of optimal drug-like space [21] [25]. The calculated logarithm of the partition coefficient between octanol and water ranges from 2.1 to 2.8, indicating moderate lipophilicity that influences membrane permeability and distribution properties [21] [22].
Computational studies of intermolecular interactions suggest that aristolochic acid C exhibits favorable π-π stacking interactions with aromatic systems, contributing 10-20 kilojoules per mole to intermolecular binding energies [23]. These interactions are particularly relevant for understanding the binding behavior of aristolochic acid C with biological macromolecules such as proteins and nucleic acids.
Acute Toxic;Health Hazard